

Molecular structure and weight of 4-Bromo-2-nitrophenylhydrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-nitrophenylhydrazine

Cat. No.: B1336903

[Get Quote](#)

In-Depth Technical Guide: 4-Bromo-2-nitrophenylhydrazine

Abstract

4-Bromo-2-nitrophenylhydrazine stands as a pivotal reagent in the realm of synthetic organic chemistry. Its utility is most pronounced in the derivatization of carbonyl compounds and the synthesis of diverse heterocyclic systems. The distinct molecular framework, characterized by a bromine atom and a nitro group appended to a phenylhydrazine core, confers specific reactivity and chemical properties. These attributes are of considerable interest within medicinal chemistry and the broader field of drug development. This technical guide offers a comprehensive exploration of the molecular structure, physicochemical characteristics, synthesis, and varied applications of **4-Bromo-2-nitrophenylhydrazine**. It is designed to be an exhaustive resource for researchers, scientists, and professionals, providing a blend of theoretical knowledge and practical, field-tested insights. To ensure scientific rigor and reproducibility, the protocols and data presented are substantiated by authoritative references.

Core Concepts and Introduction

4-Bromo-2-nitrophenylhydrazine is a substituted hydrazine derivative that functions as a versatile building block in organic synthesis. The molecule's reactivity is significantly shaped by the presence of an electron-withdrawing nitro group and a halogen atom (bromine) on the aromatic ring, which modulates the nucleophilicity of the hydrazine moiety.^[1] This specific

substitution pattern is instrumental in its capacity to form stable hydrazone derivatives with aldehydes and ketones. This reaction is not only fundamental for qualitative analysis but also for the construction of complex molecular architectures. A thorough understanding of the interplay between these functional groups is essential for its effective utilization in a laboratory setting.

The primary value of **4-Bromo-2-nitrophenylhydrazine** is its reaction with carbonyl compounds to yield brightly colored, crystalline hydrazones. This characteristic has been historically employed for the detection and characterization of aldehydes and ketones. In modern research, this reactivity is harnessed for the synthesis of more intricate heterocyclic structures, such as indoles and pyrazoles, which constitute the core scaffolds of numerous pharmacologically active compounds. The bromine atom serves as a convenient handle for subsequent functionalization via cross-coupling reactions, while the nitro group can be reduced to an amine, thereby opening additional pathways for molecular diversification.

Molecular Structure and Physicochemical Properties

A compound's structural and physical properties are fundamental to its practical application in research and development. This section outlines the key identifiers and characteristics of **4-Bromo-2-nitrophenylhydrazine**.

Visualization of Molecular Structure

The spatial arrangement of atoms and functional groups in **4-Bromo-2-nitrophenylhydrazine** is the primary determinant of its chemical behavior. The following diagram provides a visual representation of its molecular structure.

Caption: Molecular structure of **4-Bromo-2-nitrophenylhydrazine**.

Summary of Physicochemical Data

A compilation of key physical and chemical properties is crucial for proper handling, storage, and the design of experiments.

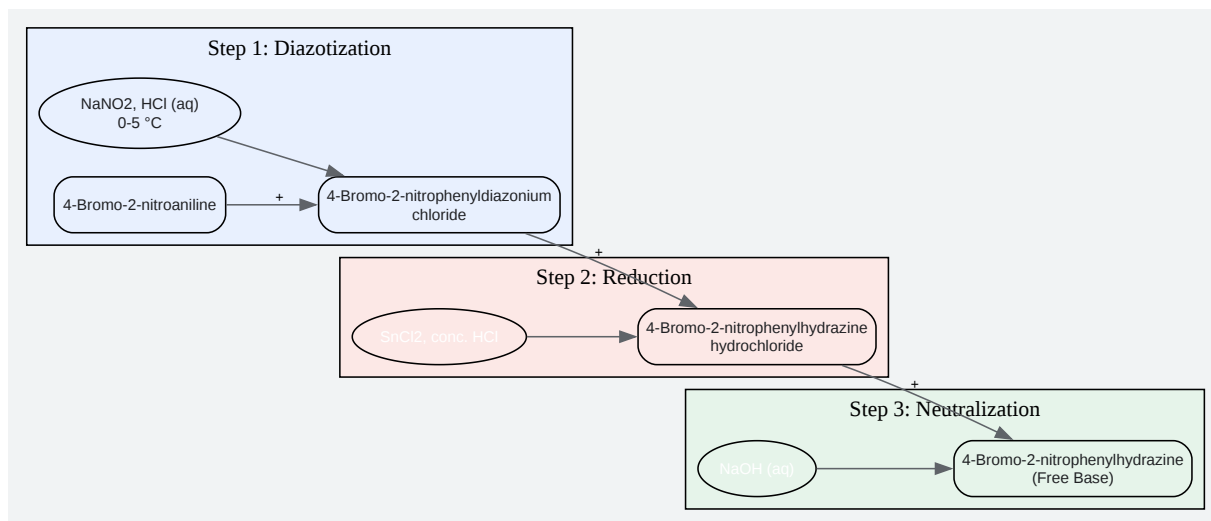
Property	Value
Molecular Formula	C6H6BrN3O2[1]
Molecular Weight	232.04 g/mol [1][2]
Appearance	Orange-red crystalline powder
Melting Point	105-108 °C
Solubility	Soluble in hot ethanol, acetic acid. Insoluble in water.
CAS Number	59488-34-5[1][2]
PubChem CID	5702889[1]

Synthesis and Mechanistic Rationale

The synthesis of **4-Bromo-2-nitrophenylhydrazine** is typically accomplished via a multi-step procedure commencing with a readily available precursor. A clear understanding of the underlying reaction mechanisms is vital for the optimization of both yield and purity.

Synthetic Workflow

The most prevalent laboratory-scale synthesis entails the diazotization of 4-bromo-2-nitroaniline, followed by the reduction of the resultant diazonium salt.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-2-nitrophenylhydrazine**.

Detailed Experimental Protocol

Materials:

- 4-Bromo-2-nitroaniline
- Sodium nitrite (NaNO_2)
- Concentrated hydrochloric acid (HCl)
- Stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Ethanol

- Distilled water

- Ice

Procedure:

- Diazotization:
 - In a suitable flask, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated HCl and water. Cool the resulting solution to 0-5 °C using an ice bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C.
 - Stir the diazonium salt solution for an additional 30 minutes in the ice bath.
- Reduction:
 - In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.
 - Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
 - Once the addition is complete, continue to stir the mixture for 1-2 hours at room temperature, during which the hydrochloride salt of the product will precipitate.
- Isolation and Neutralization:
 - Filter the precipitate and wash it with a small volume of cold water.
 - Suspend the crude hydrochloride salt in water and add a solution of sodium hydroxide until the mixture becomes basic (pH > 8).
 - The free base of **4-Bromo-2-nitrophenylhydrazine** will precipitate as a reddish-orange solid.

- Filter the solid, wash it thoroughly with water until the washings are neutral, and then dry it under a vacuum.
- Recrystallization (Optional):
 - For enhanced purity, the crude product can be recrystallized from hot ethanol or acetic acid.

Rationale for Experimental Choices:

- Low Temperature: The diazotization reaction is conducted at low temperatures (0-5 °C) due to the inherent instability of diazonium salts at higher temperatures, which can lead to decomposition and the formation of byproducts, thereby reducing the overall yield.
- Stannous Chloride as Reducing Agent: Stannous chloride is a widely used and effective reducing agent for the conversion of diazonium salts to hydrazines. The acidic conditions are essential for the reaction to proceed efficiently.
- Neutralization: The product is initially formed as its hydrochloride salt. Neutralization with a base, such as NaOH, is necessary to deprotonate the hydrazine and precipitate the desired free base.

Applications in Drug Development and Organic Synthesis

The unique combination of functional groups present in **4-Bromo-2-nitrophenylhydrazine** makes it a valuable reagent in several areas of chemical research, most notably in the synthesis of bioactive molecules.

Fischer Indole Synthesis

A primary application is its use in the Fischer indole synthesis, where it reacts with ketones or aldehydes under acidic conditions to form indole derivatives. These indole scaffolds are prevalent in a wide range of pharmaceuticals, including anti-inflammatory drugs, anti-cancer agents, and psychoactive compounds. The bromo and nitro substituents can be further modified to fine-tune the biological activity of the final indole product.

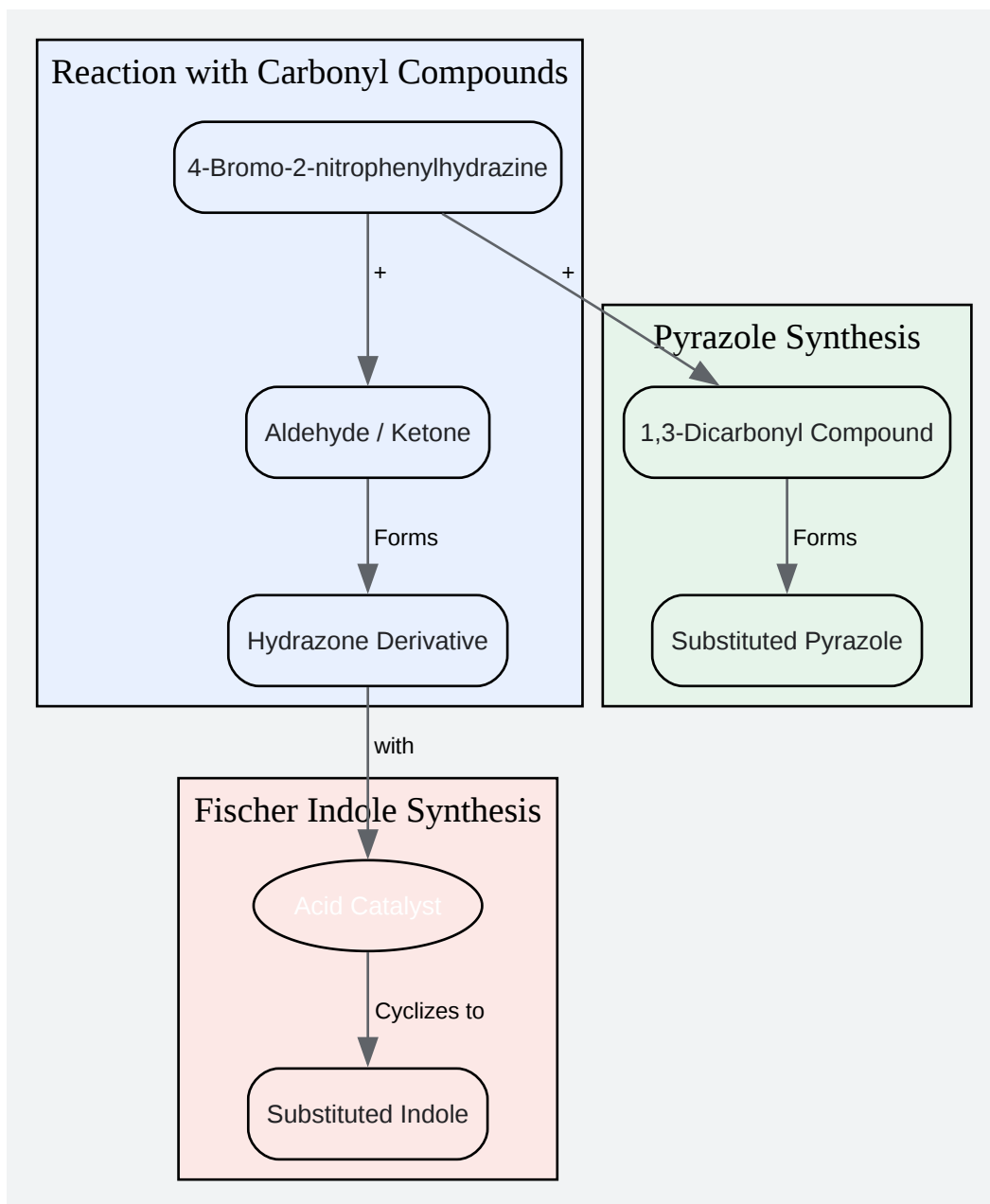
Synthesis of Pyrazole Derivatives

4-Bromo-2-nitrophenylhydrazine can also be reacted with 1,3-dicarbonyl compounds to produce pyrazole derivatives. Pyrazoles represent another class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Derivatizing Agent for Carbonyls

In a more classical application, it serves as a derivatizing agent for aldehydes and ketones. The resulting hydrazones are typically stable, crystalline solids with sharp melting points, which aids in the identification and purification of carbonyl-containing compounds.

Visualization of Reaction Pathways



[Click to download full resolution via product page](#)

Caption: Key reaction pathways involving **4-Bromo-2-nitrophenylhydrazine**.

Analytical Characterization

The identity and purity of synthesized **4-Bromo-2-nitrophenylhydrazine** are confirmed using standard analytical methodologies.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons and the hydrazine protons. The chemical shifts and coupling patterns are influenced by the bromo and nitro substituents.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the six aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the hydrazine group (around 3300 cm^{-1}), the asymmetric and symmetric N-O stretching of the nitro group (typically two bands in the regions of $1500\text{--}1530\text{ cm}^{-1}$ and $1330\text{--}1370\text{ cm}^{-1}$), and C-Br stretching (in the fingerprint region).
- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The isotopic pattern of bromine (an approximate 1:1 ratio of ^{79}Br and ^{81}Br) will be observable in the mass spectrum, providing a definitive signature for the presence of a single bromine atom.

Safety, Handling, and Storage

As with any chemical reagent, it is imperative to follow proper safety precautions when handling **4-Bromo-2-nitrophenylhydrazine**.

- Hazard Identification: This compound is classified as a skin and eye irritant and may cause respiratory irritation. It is also harmful if swallowed.
- Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.^[3] All work should be conducted in a well-ventilated area or a chemical fume hood.^[3]
- Handling: Avoid the formation of dust and aerosols. In the event of skin or eye contact, rinse immediately with copious amounts of water.^[3]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-2-nitrophenylhydrazine is a highly valuable reagent in the fields of organic synthesis and drug discovery. Its utility stems from the specific reactivity imparted by its functional groups, which enables the construction of complex and biologically significant heterocyclic scaffolds. This guide has provided a thorough overview of its molecular structure, properties, synthesis, and applications, all grounded in established chemical principles and supplemented with practical protocols. By understanding the rationale behind experimental procedures and adhering to safe handling practices, researchers can effectively harness the synthetic potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2-nitrophenylhydrazine | C₆H₆BrN₃O₂ | CID 5702889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [Molecular structure and weight of 4-Bromo-2-nitrophenylhydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336903#molecular-structure-and-weight-of-4-bromo-2-nitrophenylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com